1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside
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Overview
Description
1,3,6-trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranoside is a disaccharide derivative that is 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone attached to a (6'-O-acetyl)-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite. It is a dihydroxyanthraquinone, a disaccharide derivative and an acetate ester. It derives from a 1,3,6-trihydroxy-2-methyl-9,10-anthraquinone.
Scientific Research Applications
DNA Topoisomerases Inhibitory Activity and Cytotoxicity
Research has shown that compounds derived from the roots of Rubia cordifolia, including a variant of the anthraquinone compound , exhibit DNA topoisomerases I and II inhibitory activity and cytotoxicity, which could have implications in cancer treatment (Jeong et al., 2012).
Identification in Rubia Cordifolia
A study identified several anthraquinones, including the one , from the roots of Rubia Cordifolia L. This suggests a potential role in the therapeutic applications of this plant (Wang et al., 1992).
Chemotaxonomic Significance
The isolation of various anthraquinones, including this compound, from Rubia cordifolia, highlights its chemotaxonomic significance. This discovery aids in understanding the chemical relationships and evolution of plant species (Itokawa et al., 1989).
HPLC Determination
A study developed a reliable HPLC method for determining the content of this anthraquinone in Rubia.cordifolia, indicating its significance in phytochemical research and quality control of herbal products (Wen-yi, 2008).
Immune-Boosting and Anti-Viral Efficacy
Anthraquinone derivatives, including this compound, have been identified for their immune-boosting, anti-inflammatory, and anti-viral efficacy. A study specifically highlighted its potential in boosting immunity and binding affinity with COVID-19 targets (Khanal et al., 2020).
properties
Molecular Formula |
C28H30O15 |
---|---|
Molecular Weight |
606.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-(4,7-dihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H30O15/c1-9-16(6-14-18(19(9)32)21(34)12-4-3-11(30)5-13(12)20(14)33)41-28-26(43-27-25(38)22(35)15(31)7-40-27)24(37)23(36)17(42-28)8-39-10(2)29/h3-6,15,17,22-28,30-32,35-38H,7-8H2,1-2H3/t15-,17-,22+,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI Key |
JGCFTRKGKNECSV-ZIAPGWQOSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O |
SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)OC5C(C(C(CO5)O)O)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)OC4C(C(C(C(O4)COC(=O)C)O)O)OC5C(C(C(CO5)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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